molecular formula C6H9F4NO2 B3031258 (2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid CAS No. 2173637-40-4

(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid

Cat. No. B3031258
M. Wt: 203.13
InChI Key: UYIMXDUXSJWJOJ-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid” is a chemical compound with the CAS Number: 2173637-40-4 . It has a molecular weight of 203.14 . The compound is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The IUPAC name of the compound is (S)-2-(fluoromethyl)azetidine 2,2,2-trifluoroacetate . The InChI code of the compound is 1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2; (H,6,7)/t4-;/m0./s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.14 . It is stored at room temperature and has a physical form of oil .

Scientific Research Applications

  • Synthesis of Medicinally Important Derivatives : The trifluoroacetic acid (TFA) promoted multicomponent coupling of aziridines and arynes, including the use of azetidines, has been reported to produce N-aryl β-amino and γ-amino alcohol derivatives. These derivatives are significant in medicinal chemistry (Roy, Baviskar, & Biju, 2015).

  • Investigating Ion Transport in Plants : Azetidine 2-carboxylic acid (AZ) has been used as an analog of proline in studies exploring the relationship between protein synthesis and ion transport. In barley roots, AZ significantly inhibited the release of ions to the xylem, without inhibiting protein assembly (Pitman, Wildes, Schaefer, & Wellfare, 1977).

  • Development of Radiopharmaceuticals : The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, was achieved using trifluoroacetic acid. This compound is significant in the field of radiopharmaceuticals and positron emission tomography (PET) tracers (Karimi & Långström, 2002).

  • Synthesis of Fluorinated Amines : A methodology for synthesizing 1-alkyl-2-(trifluoromethyl)azetidines and their subsequent transformation into diverse α-(trifluoromethyl)amines was developed. This process involves a series of steps including imination, reduction, chlorination, and base-induced ring closure (Kenis et al., 2012).

  • Development of Antibacterial Agents : Research on 7-azetidinylquinolones, specifically exploring the synthesis and structure-activity relationships of stereochemically pure derivatives, provided insights into the impact of chirality on antibacterial potency and efficacy (Frigola et al., 1995).

  • Role in Chemical Synthesis : Trifluoroacetic acid was used in the synthesis of benzimidazole-embedded N-fused aza-indacenes, which act as optical-based chemosensors for dissolved carbon dioxide gas (Ishida et al., 2013).

  • Synthesis of Fluorine-Containing Compounds : A nickel-catalyzed trans-selective dicarbofunctionalization process involving N-Boc-2-pyrroline and N-Boc-2-azetine was reported, providing access to pyrrolidine- and azetidine-containing fluorinated amino acids and oligopeptides (Xu et al., 2020).

  • Exploration of Synthetic Chemistry : Azetidine, a significant component in medicinal chemistry, has been the focus of synthetic strategies for functionalized derivatives. These strategies highlight azetidine's versatility as a heterocyclic synthon (Mehra et al., 2017).

  • Research on Fluorinated Aziridines and Azetidines : The synthetic chemistry of fluorinated aziridines and azetidines, including their use in medicinal chemistry, has seen recent advancements. These heterocycles are important as building blocks for complex structures (Meyer, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

(2S)-2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIMXDUXSJWJOJ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CF.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1CF.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid

CAS RN

2173637-40-4
Record name Azetidine, 2-(fluoromethyl)-, (2S)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173637-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid
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(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid
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(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid
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(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid
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(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 6
(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid

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